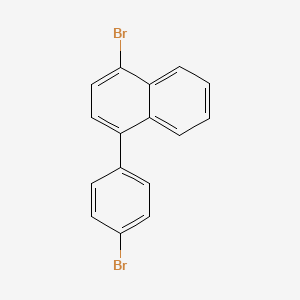amine hydrochloride CAS No. 1334146-84-7](/img/structure/B1441446.png)
[1-(2,5-Dimethylphenyl)ethyl](methyl)amine hydrochloride
Overview
Description
“1-(2,5-Dimethylphenyl)ethylamine hydrochloride” is an organic compound with the chemical formula C11H18ClN and a molecular weight of 199.72 . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(2,5-Dimethylphenyl)ethylamine hydrochloride” consists of a dimethylphenyl group attached to an ethyl group, which is further connected to a methylamine . The InChI key for this compound is VKMNDPUVMLFDCB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(2,5-Dimethylphenyl)ethylamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 199.72 .Scientific Research Applications
Antimicrobial Agent Development
The structural motif of 1-(2,5-Dimethylphenyl)ethylamine is a key scaffold in the synthesis of antimicrobial agents. Researchers have utilized derivatives of this compound to target multidrug-resistant Gram-positive pathogens . These derivatives have shown promise in combating strains resistant to traditional antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Cancer Research
Indole derivatives, which can be synthesized from compounds like 1-(2,5-Dimethylphenyl)ethylamine, play a significant role in cancer research. They have been investigated for their potential to treat various cancer cells due to their ability to interfere with cell biology and proliferation .
Drug Synthesis
This compound serves as a precursor in the synthesis of various drugs. Its structure is pivotal in creating indole derivatives, which are prevalent in a wide range of pharmaceuticals used to treat disorders in the human body .
Biological Studies
The biological activity of indole derivatives, which can be synthesized from 1-(2,5-Dimethylphenyl)ethylamine, is of great interest. These derivatives exhibit a range of biological properties, making them valuable for studying cellular processes and potential therapeutic applications .
Antifungal Applications
Derivatives of 1-(2,5-Dimethylphenyl)ethylamine have been developed with broad-spectrum antifungal activity. They have shown effectiveness against drug-resistant strains of Candida, including Candida auris, which is known for its resistance to many antifungal drugs .
Plant Biology
Indole derivatives, related to 1-(2,5-Dimethylphenyl)ethylamine, are also significant in plant biology. Indole-3-acetic acid, for example, is a plant hormone that regulates various aspects of plant growth and development .
Safety and Hazards
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8-5-6-9(2)11(7-8)10(3)12-4;/h5-7,10,12H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMNDPUVMLFDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,5-Dimethylphenyl)ethyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
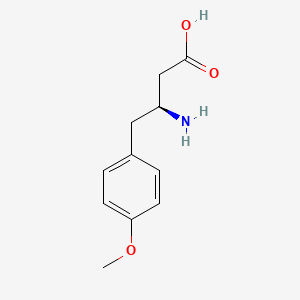
![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)
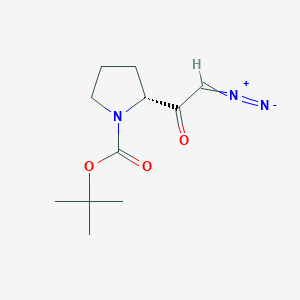
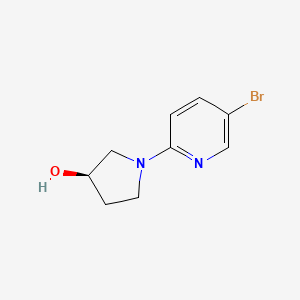
![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)
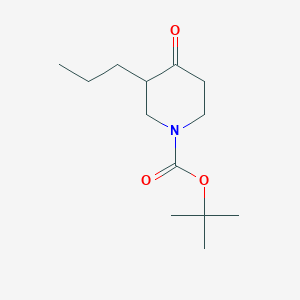
![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)
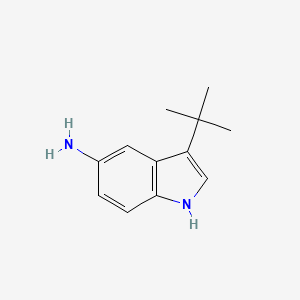
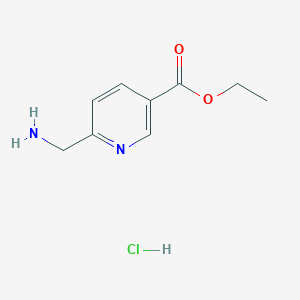


![3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1441381.png)
